Cas no 120693-68-7 (2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI))

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) structure
120693-68-7 structure
Product Name:2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
N.o CAS:120693-68-7
MF:C35H40O12
MW:652.684911727905
CID:187709
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,1
    • (+)-Triptofordin F 4
    • 2H-3,9a-Methano-1-benzoxepin,2-propenoic acid deriv.
    • 2-Propenoicacid, 3-phenyl-,7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester, [3R-(3a,4b,5a,5aa,6a,7a,9b,9aa,10R*)]-
    • Triptofordin F 4
    • 2-Propenoic acid, 3-phenyl-, (3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-yl ester (9CI)
    • Inchi: 1S/C35H40O12/c1-20(36)43-19-34-29(45-25(38)17-16-22-12-8-6-9-13-22)24(44-21(2)37)18-33(5,42)35(34)28(40)26(32(3,4)47-35)27(39)30(34)46-31(41)23-14-10-7-11-15-23/h6-17,24,26-30,39-40,42H,18-19H2,1-5H3/t24-,26+,27-,28+,29-,30+,33-,34-,35-/m0/s1
    • Chave InChI: GPJJFVDRSCVAGP-IYJNGPHTSA-N
    • SMILES: C(O[C@@H]1[C@]2(COC(C)=O)[C@]3([C@H](O)[C@@]([H])([C@H](O)[C@H]2OC(=O)C2=CC=CC=C2)C(C)(C)O3)[C@](O)(C)C[C@@H]1OC(C)=O)(=O)C=CC1=CC=CC=C1

Propriedades Computadas

  • Massa Exacta: 272.08309

Propriedades Experimentais

  • Densidade: 1.37±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 763.5±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.61±0.70(Predicted)

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Literatura Relacionada

Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente